
5-Methyl-3-(pyrimidin-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(pyrimidin-2-yl)picolinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a methyl group at the 5-position, a pyrimidin-2-yl group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Chemistry: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound has shown potential as a quorum sensing inhibitor, which can obstruct cell-to-cell communication in bacteria and prevent biofilm formation. This property makes it a candidate for developing alternative antimicrobial therapies .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antiviral and immunomodulatory properties. They have shown activity against enveloped viruses by inhibiting viral entry and membrane fusion .
Industry: The compound is used in the development of herbicides and pesticides. Its derivatives have been found to exhibit herbicidal activity, making it useful in agricultural applications .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyrimidin-2-yl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes like viral replication and cell signaling. This mechanism is particularly relevant in its antiviral and immunomodulatory effects .
Comparison with Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4-position.
Uniqueness: 5-Methyl-3-(pyrimidin-2-yl)picolinic acid is unique due to the presence of both a methyl group and a pyrimidin-2-yl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-methyl-3-pyrimidin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-5-8(9(11(15)16)14-6-7)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16) |
InChI Key |
BCXCHIBKOBLJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


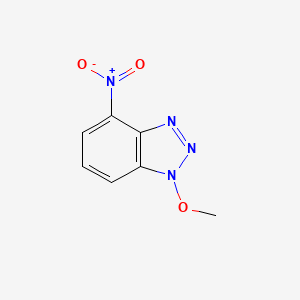
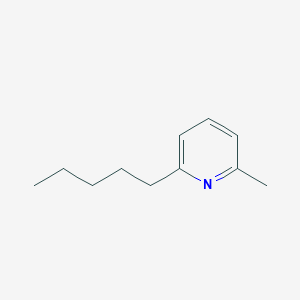
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
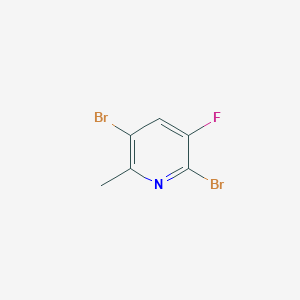
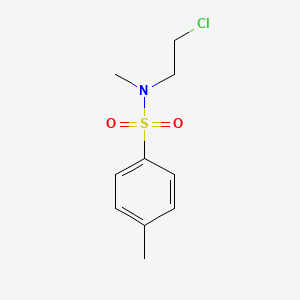

![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)


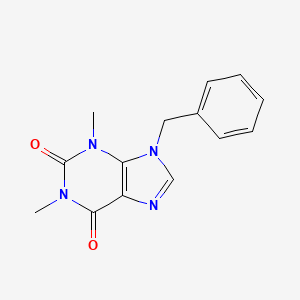
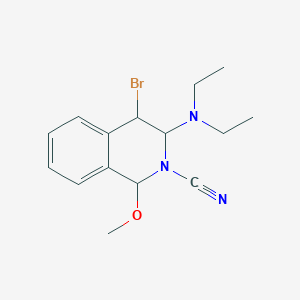
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
